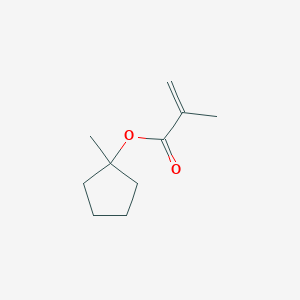

1-Methylcyclopentyl methacrylate

Description

Significance in Polymer Chemistry and High-Technology Applications

1-Methylcyclopentyl methacrylate (B99206) is a specialized organic compound primarily utilized as a monomer in the synthesis of photoresists, which are light-sensitive materials essential for photolithography. chemicalbook.com Specifically, polymers derived from MCPMA are critical components of chemically amplified resists (CARs) used in Argon Fluoride (ArF) immersion lithography, a cornerstone technology for manufacturing integrated circuits at nodes as small as 7 nm. aip.orgsumitomo-chem.co.jpalfa-chemistry.com

The significance of MCPMA stems from its molecular structure, which contains a bulky, acid-sensitive 1-methylcyclopentyl ester group attached to a methacrylate backbone. This group serves as an "acid-labile" or "protecting" group within the polymer chain. aip.orgsumitomo-chem.co.jp The operational principle of a chemically amplified resist relies on a "polarity switch" mechanism. In its initial state, the polymer containing MCPMA is non-polar and insoluble in the aqueous alkaline developers used in semiconductor manufacturing.

The photolithography process involves the following key steps:

A photoresist film, containing the MCPMA-based polymer and a Photo-Acid Generator (PAG), is coated onto a silicon wafer. aip.orgalfa-chemistry.com

The film is selectively exposed to 193 nm light through a photomask that carries the desired circuit pattern.

The exposed regions of the PAG decompose and release a strong acid. alfa-chemistry.com

During a subsequent heating step, this acid catalyzes a cleavage reaction, removing the 1-methylcyclopentyl protecting group from the polymer backbone. This deprotection reaction converts the non-polar ester into a polar carboxylic acid group.

This chemical transformation renders the exposed regions of the resist soluble in the developer solution, allowing the pattern to be washed away, revealing the underlying substrate for subsequent processing steps like etching.

The alicyclic structure of the methylcyclopentyl group provides a crucial benefit: high plasma etch resistance. researchgate.net After the pattern is developed, the remaining photoresist must act as a durable mask to protect the underlying substrate during plasma etching. The robust cyclic structure of the MCPMA-derived unit helps the polymer withstand these harsh conditions, ensuring accurate pattern transfer. This combination of a precise polarity switch and excellent etch durability makes MCPMA a highly valuable monomer for producing high-resolution, high-fidelity patterns required in modern microelectronics. chemicalbook.comalibaba.com

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 178889-45-7 | guidechem.comnih.govsinorawchemical.com |

| Molecular Formula | C₁₀H₁₆O₂ | guidechem.comnih.govcymitquimica.com |

| Molecular Weight | 168.23 g/mol | guidechem.comnih.govcymitquimica.com |

| Appearance | Colorless to light yellow clear liquid | chemicalbook.comalfa-chemistry.com |

| Boiling Point | ~205.2 °C (Predicted) | alibaba.com |

| Density | ~0.96 g/cm³ (Predicted) | alibaba.com |

| Synonyms | MCPMA, Methacrylic Acid 1-Methylcyclopentyl Ester | alibaba.comnih.govcymitquimica.com |

Overview of Academic Research Trajectories for Methacrylate Monomers

The academic and industrial research landscape for methacrylate monomers has been heavily influenced by the relentless pace of miniaturization in the semiconductor industry. The evolution from deep ultraviolet (DUV) to extreme ultraviolet (EUV) lithography has necessitated the development of increasingly sophisticated monomer structures to overcome fundamental physical and chemical challenges.

Early research focused on methacrylate polymers due to their inherent transparency at shorter wavelengths (like 193 nm) and their robust, etch-resistant backbone. alfa-chemistry.comresearchgate.net However, simple homopolymers like poly(methyl methacrylate) (PMMA) lack the sensitivity and dissolution characteristics required for high-volume manufacturing. This led to the paradigm of chemically amplified resists and the design of multi-functional copolymers.

Modern research trajectories for methacrylate monomers used in photoresists are focused on creating complex terpolymers or tetrapolymers where each monomer provides a specific function: aip.orgaip.org

Acid-Labile Monomer: This is the core imaging component. Research in this area involves synthesizing and evaluating a wide variety of protecting groups to optimize the activation energy of the deprotection reaction. Besides this compound, other prominent examples include 2-methyl-2-adamantyl methacrylate (MAMA) and 1-ethylcyclopentyl methacrylate (ECPMA). aip.orgsinocurechem.com The choice of protecting group affects critical performance metrics like resolution, sensitivity, and the diffusion length of the generated acid.

Lactone-Containing Monomer: To improve the adhesion of the photoresist film to the substrate and to control the dissolution behavior in the developer, monomers containing lactone groups are incorporated into the polymer chain. aip.org An example is gamma-butyrolactone-3-yl methacrylate (γ-GBMA). aip.org The polar lactone structure enhances hydrophilicity and prevents pattern collapse.

This modular approach allows researchers to fine-tune the properties of the final photoresist polymer by adjusting the type and ratio of each monomer. This compound fits squarely within the first and most critical category of these advanced monomers. Ongoing research aims to design new acid-labile units that can further reduce line-edge roughness (LER) and resist defect formation, which are among the most significant challenges in advanced lithography. sumitomo-chem.co.jpaip.org

| Monomer Function | Example Monomer | Role in Polymer | Source(s) |

|---|---|---|---|

| Acid-Labile Unit (Imaging) | This compound (MCPMA) | Provides the acid-catalyzed polarity switch for pattern formation and contributes to etch resistance. | aip.orgsumitomo-chem.co.jp |

| Adhesion/Dissolution Control | Gamma-Butyrolactone-3-yl Methacrylate (γ-GBMA) | Improves adhesion to the substrate and modulates the dissolution rate in the developer. | aip.org |

| Solubility/Polarity Tuning | 3-Hydroxy-1-Methacryloyloxyadamantane (HAMA) | Increases the polarity of the polymer to optimize solubility characteristics and enhance adhesion. | aip.orgaip.org |

Structure

3D Structure

Properties

IUPAC Name |

(1-methylcyclopentyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)9(11)12-10(3)6-4-5-7-10/h1,4-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYDNHCEDWYFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Monomer Purity of 1 Methylcyclopentyl Methacrylate

Esterification Pathways for 1-Methylcyclopentyl Methacrylate (B99206) Production

The formation of the ester bond in 1-Methylcyclopentyl methacrylate is typically accomplished by reacting 1-methylcyclopentanol (B105226) with a derivative of methacrylic acid. The two principal methods employed for this transformation are the Schotten-Baumann esterification, which uses the highly reactive methacryloyl chloride, and the acid-catalyzed Fischer-Speier esterification, which utilizes methacrylic acid itself.

The Schotten-Baumann reaction is a well-established method for synthesizing esters from alcohols and acyl chlorides. iitk.ac.inwikipedia.org This pathway is particularly effective for producing this compound due to the high reactivity of methacryloyl chloride. The reaction is conducted in the presence of a base, which serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. byjus.comorganic-chemistry.org

A specific laboratory-scale synthesis involves the reaction of 1-methylcyclopentanol with methacryloyl chloride in a suitable solvent, such as dichloromethane. chemicalbook.com Triethylamine is commonly used as the base to scavenge the generated HCl, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction. chemicalbook.com The reaction is highly exothermic and requires careful temperature control to prevent unwanted side reactions. A polymerization inhibitor, such as phenothiazine, is also added to prevent the premature polymerization of the monomer product. chemicalbook.com

Table 1: Example Reagents for Schotten-Baumann Synthesis of this compound chemicalbook.com

| Reagent | Mass (g) | Moles (mol) | Molar Ratio (approx.) | Role |

|---|---|---|---|---|

| 1-Methylcyclopentanol | 730 | 7.29 | 1.0 | Alcohol Substrate |

| Methacryloyl Chloride | 1143 | 10.93 | 1.5 | Acylating Agent |

| Triethylamine | 1819 | 17.98 | 2.5 | Base (HCl Scavenger) |

| 4-Dimethylaminopyridine (DMAP) | 8.9 | 0.073 | 0.01 | Catalyst |

| Phenothiazine | 7.3 | - | - | Inhibitor |

| Dichloromethane | 5100 | - | - | Solvent |

Following the reaction, a series of aqueous washes are performed to remove the catalyst, unreacted starting materials, and salts. The organic phase is then dried and the solvent is removed. Final purification is typically achieved by distillation under reduced pressure to yield the high-purity this compound monomer. chemicalbook.com

An alternative route to this compound is the acid-catalyzed esterification (Fischer-Speier esterification) of 1-methylcyclopentanol directly with methacrylic acid. google.com This method involves heating the two reactants in the presence of a strong acid catalyst. Common catalysts for this type of reaction include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. google.com

The reaction is a reversible equilibrium process. To achieve high yields of the ester, the equilibrium must be shifted toward the products. This is typically accomplished by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.

Table 2: Typical Conditions for Acid-Catalyzed Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 1-Methylcyclopentanol, Methacrylic Acid | Substrates for ester formation |

| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid | Protonates the carboxylic acid to activate it for nucleophilic attack |

| Temperature | Elevated | To increase the reaction rate |

| Byproduct Removal | Continuous removal of water | To shift the reaction equilibrium towards the product side |

While this method avoids the use of the more expensive and moisture-sensitive methacryloyl chloride, it often requires higher temperatures and longer reaction times. The acidic conditions and elevated temperatures can also promote side reactions, including the polymerization of methacrylic acid or the final product. Therefore, the inclusion of a polymerization inhibitor is also essential in this pathway.

Optimization of Reaction Conditions for Yield and Selectivity

To ensure the efficient and safe production of high-purity this compound, careful optimization of the reaction conditions is paramount. Key parameters that require stringent control include reactant stoichiometry, temperature, and the reaction atmosphere.

The molar ratio of the reactants plays a crucial role in maximizing the yield of the desired ester while minimizing waste and side products. In the Schotten-Baumann pathway, a slight excess of the methacryloyl chloride is often used to ensure complete conversion of the more valuable alcohol. chemicalbook.com The amount of base (e.g., triethylamine) is also critical; a sufficient quantity must be present to neutralize all the HCl generated, which drives the reaction forward. organic-chemistry.orgchemicalbook.com

In acid-catalyzed esterification, the stoichiometry can be manipulated to favor product formation. For continuous processes, introducing the methacrylic acid and alcohol in an approximately equimolar ratio can be effective. google.com In other setups, using a molar ratio of alcohol to acid of less than one has been shown to improve the esterification yield in a single pass. google.com

Temperature control is a critical factor in the synthesis of methacrylate monomers. The Schotten-Baumann esterification using methacryloyl chloride is highly exothermic, and maintaining a low temperature (e.g., 0 to 5°C) is necessary to control the reaction rate and prevent the formation of byproducts. chemicalbook.com

For all esterification methods, elevated temperatures increase the risk of premature polymerization of the methacrylate monomer, leading to the formation of dimers, trimers, and other oligomers. researchgate.net This not only reduces the yield of the desired monomer but also complicates the purification process. Therefore, the reaction temperature must be carefully regulated to be high enough for an efficient reaction rate but low enough to prevent significant, undesired polymerization.

Methacrylate monomers are susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of radical species. Molecular oxygen is a potent inhibitor of free-radical reactions; however, it can also react with radicals to form peroxides, which can later initiate polymerization. researchgate.netmypolymers.com To prevent this and ensure the stability of the monomer during synthesis and storage, reactions are often carried out under an inert atmosphere. researchgate.net

By replacing the air in the reaction vessel with an inert gas, most commonly nitrogen or argon, the concentration of oxygen is minimized. mypolymers.com This practice significantly reduces the risk of unintended polymerization, preserving the purity and integrity of the this compound monomer. researchgate.net This is often used in conjunction with chemical polymerization inhibitors (e.g., phenothiazine or hydroquinone (B1673460) monomethyl ether) that are added directly to the reaction mixture to quench any radical species that may form. chemicalbook.com

Advanced Purification and Monomer Stabilization Strategies

The synthesis of this compound yields a crude product that requires significant purification to meet the high-purity standards necessary for its primary applications, such as in photoresist formulations. Furthermore, due to the inherent reactivity of the methacrylate group, the purified monomer must be stabilized to prevent premature polymerization during storage and transport. This section details the advanced strategies employed for purification and stabilization.

Following the primary synthesis reaction, typically an esterification, the reaction mixture contains the desired this compound monomer, unreacted starting materials (e.g., 1-methylcyclopentanol and methacrylic acid), catalysts, and solvents. The post-synthesis workup is a critical multi-step process designed to isolate and purify the monomer.

A typical workup procedure involves:

Neutralization and Washing: The crude product is first washed with an aqueous basic solution, such as sodium bicarbonate, to neutralize and remove any residual acid catalyst and unreacted methacrylic acid. This is followed by washing with deionized water or brine to remove water-soluble impurities and salts.

Drying: The organic layer containing the monomer is then dried using an appropriate drying agent, like anhydrous magnesium sulfate or sodium sulfate, to remove dissolved water, which could interfere with subsequent steps and affect monomer stability.

Solvent Removal: The bulk of the organic solvent used during the synthesis is removed, often under reduced pressure using a rotary evaporator.

Distillation: The final and most crucial purification step is fractional distillation under vacuum. This process separates the this compound monomer from less volatile impurities and any remaining starting materials, yielding a high-purity product.

Solvent Recycling: In industrial-scale production, the recycling of solvents is a key consideration for both economic and environmental reasons. Solvents recovered from the workup and distillation stages can be purified, typically by distillation, and reused in subsequent synthesis batches. The feasibility of recycling depends on the solvent's properties and the efficiency of the recovery and purification process in removing accumulated impurities.

Ensuring the high purity of the this compound monomer is essential for its performance in polymerization and photolithography. Purity is typically assessed and quantified using chromatographic techniques, which separate the monomer from any potential impurities. Commercial grades of this monomer often specify a purity of greater than 98.0%, as determined by Gas Chromatography (GC). labproinc.comtcichemicals.com

Gas Chromatography (GC): This is the most common method for assessing the purity of volatile compounds like this compound. labproinc.com In this technique, the sample is vaporized and passed through a column. Different components travel through the column at different rates depending on their physical properties, allowing for their separation and quantification. A Flame Ionization Detector (FID) is commonly used for analysis. regulations.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful analytical technique that can be used for purity assessment. It is particularly useful for identifying non-volatile or thermally unstable impurities that may not be suitable for GC analysis. The sample is dissolved in a solvent and pumped at high pressure through a column packed with a solid adsorbent material. regulations.gov

The following table provides a comparative overview of these two primary techniques for purity assessment.

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation of volatile components in the gas phase. | Separation of components in the liquid phase. |

| Typical Use Case | Primary method for quantifying the purity of the main monomer. labproinc.com | Analysis of non-volatile impurities, oligomers, or additives. regulations.gov |

| Sample State | Must be volatile or rendered volatile. | Sample is dissolved in a suitable solvent. |

| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS). | Ultraviolet (UV) Detector, Refractive Index (RI) Detector. |

| Advantages | High resolution for volatile compounds, robust, widely available. | Suitable for non-volatile and thermally sensitive compounds. |

Methacrylate monomers, including this compound, are susceptible to spontaneous, free-radical polymerization, especially when exposed to heat, light, or certain impurities. aai.solutions To ensure stability during storage and transportation, a small amount of a polymerization inhibitor is added to the purified monomer. aai.solutionsvinatiorganics.com

The most commonly used inhibitor for methacrylates is the monomethyl ether of hydroquinone (MEHQ), also known as 4-methoxyphenol. vinatiorganics.comresearchgate.net MEHQ is a highly effective stabilizer that functions by scavenging free radicals that initiate the polymerization process. vinatiorganics.com Its inhibitory action is significantly enhanced in the presence of dissolved oxygen. researchgate.netresearchgate.net The inhibitor reacts with chain-propagating radicals, terminating the polymerization chain reaction and preventing the monomer from solidifying. researchgate.net The concentration of MEHQ must be carefully controlled; too little can lead to premature polymerization, while too much can hinder the intended polymerization process during its final application. aai.solutions

The properties of MEHQ are summarized in the table below.

| Property | Description |

| Chemical Name | Monomethyl Ether of Hydroquinone (4-Methoxyphenol) |

| Abbreviation | MEHQ |

| CAS Number | 150-76-5 |

| Molecular Formula | C₇H₈O₂ |

| Function | Free-radical scavenger; prevents premature polymerization. vinatiorganics.com |

| Mechanism | Neutralizes free radicals, effective in the presence of oxygen. vinatiorganics.comresearchgate.net |

| Typical Appearance | Light-colored or white to off-white crystalline solid. vinatiorganics.com |

| Application | Stabilizer for acrylates, methacrylates, and other reactive monomers. vinatiorganics.com |

Polymerization Mechanisms and Kinetic Studies of 1 Methylcyclopentyl Methacrylate

Radical Polymerization of 1-Methylcyclopentyl Methacrylate (B99206)

Conventional free-radical polymerization is a common method for polymerizing vinyl monomers like methacrylates. The process involves three key stages: initiation, propagation, and termination.

The initiation of radical polymerization involves the generation of free radicals from an initiator molecule, which then react with a monomer unit to start the polymer chain. For methacrylate monomers, thermal initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are frequently employed. mcmaster.cayoutube.com These initiators decompose upon heating to produce primary radicals. For instance, AIBN decomposes to form two 2-cyanopropyl-2-yl radicals and a molecule of nitrogen gas. These radicals then add to the double bond of the 1-methylcyclopentyl methacrylate monomer, initiating polymerization.

Redox initiation systems can also be utilized, particularly at lower temperatures. A common example is the combination of benzoyl peroxide with a tertiary amine like N,N-dimethylaniline (DMA). acs.orgmdpi.com The redox reaction between the oxidizing agent (BPO) and the reducing agent (DMA) generates radicals that can initiate polymerization. The concentration of the initiator and the co-initiator can significantly influence the polymerization rate and the properties of the final polymer. mdpi.com

The choice of initiator depends on factors such as the desired polymerization temperature, the solvent used (if any), and the required initiation rate. For bulk polymerization of methacrylates, where the monomer itself is the reaction medium, the solubility and decomposition kinetics of the initiator in the monomer are crucial considerations. taylorandfrancis.com

The propagation step involves the sequential addition of monomer molecules to the growing polymer radical. The rate of this process is characterized by the propagation rate constant, kₚ. The bulky 1-methylcyclopentyl group in MCPMA exerts significant steric hindrance, which influences the propagation kinetics.

Table 1: Propagation Rate Constants for Selected Methacrylates

| Monomer | Temperature (°C) | kₚ (L mol⁻¹ s⁻¹) |

|---|---|---|

| Methyl Methacrylate (MMA) | 60 | ~833 |

Note: Data for MMA is from various sources and the value for DMA is a comparative value. researchgate.net The absence of specific data for this compound highlights a gap in the current research literature.

Comparative studies of the polymerization kinetics of different methacrylates reveal the significant impact of the ester group's steric bulk. Research on bulky silyl (B83357) methacrylates has shown that increasing the bulkiness of the substituent can lead to an increase in the isotacticity of the resulting polymer, even in radical polymerization. acs.org This suggests that the bulky 1-methylcyclopentyl group in MCPMA could also favor the formation of a more stereoregular polymer compared to less hindered methacrylates like MMA.

Furthermore, studies on the copolymerization of 1-ethylcyclopentyl methacrylate (ECPMA), a close analog of MCPMA, with methyl methacrylate (MMA) have shown that the steric hindrance from the cyclopentyl moiety affects the reactivity of the radical. researchgate.net The presence of the bulky group can influence the preferred conformation of the propagating radical and impact the rate of monomer addition. It has been observed that the presence of bulky groups at the α-position of the vinyl monomer generally decreases the propagation rate constant due to increased steric hindrance. nih.govresearchgate.net This effect is expected to be pronounced in the case of MCPMA.

Termination is the final stage of radical polymerization, where two growing polymer radicals react to form a non-reactive polymer chain. This can occur through two primary mechanisms: combination (or coupling), where two radicals join to form a single, longer chain, and disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end. youtube.com

Propagation Kinetics and the Influence of Steric Hindrance from the Cyclopentyl Moiety

Controlled/Living Polymerization Techniques for Poly(this compound)

To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living polymerization techniques have been developed. These methods allow for the synthesis of well-defined polymers with predetermined molecular weights, narrow polydispersity, and complex architectures.

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most powerful and versatile controlled radical polymerization techniques. mdpi.comsigmaaldrich.comyoutube.com

ATRP utilizes a transition metal complex (e.g., a copper-ligand complex) to reversibly activate and deactivate the growing polymer chains. youtube.comcmu.eduyoutube.com This dynamic equilibrium between active and dormant species allows for a much lower concentration of active radicals at any given time, suppressing termination reactions and enabling controlled growth. While ATRP has been successfully applied to a wide range of methacrylates, including methyl methacrylate, specific studies on the ATRP of this compound are not extensively reported. jst.go.jp However, the principles of ATRP suggest its potential applicability to this monomer, likely requiring optimization of the catalyst system to accommodate the steric bulk of the cyclopentyl group.

RAFT polymerization is another versatile technique that achieves control through the use of a chain transfer agent (the RAFT agent). mdpi.comresearchgate.netnih.gov The RAFT agent reversibly transfers the growing radical between active and dormant chains, leading to a controlled polymerization process. RAFT has been shown to be effective for the polymerization of bulky methacrylates, allowing for the synthesis of well-defined polymers with controlled molecular weights and tacticities. acs.org The successful application of RAFT to bulky silyl methacrylates suggests that it would be a suitable method for the controlled polymerization of this compound, offering a pathway to novel block copolymers and other advanced polymer architectures.

Table 2: Comparison of Polymerization Techniques

| Feature | Conventional Radical Polymerization | Controlled/Living Radical Polymerization (ATRP, RAFT) |

|---|---|---|

| Molecular Weight Control | Poor | Excellent |

| Polydispersity Index (PDI) | Broad (typically > 1.5) | Narrow (typically < 1.5) |

| Polymer Architecture | Limited to linear or branched | Access to block, graft, star, and other complex architectures |

| Chain-end Functionality | Difficult to control | Can be precisely controlled |

Strategies for Controlled Radical Polymerization (e.g., RAFT Polymerization)

Controlled radical polymerization (CRP) techniques are crucial for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method applicable to a wide range of monomers, including methacrylates.

Although direct studies on the RAFT polymerization of this compound are not readily found, research on other bulky methacrylates, such as isobornyl methacrylate (IBOMA) and adamantyl methacrylate, demonstrates the feasibility of this approach. For instance, RAFT polymerization of various methacrylates has been successfully carried out using chain transfer agents like cyanoisopropyldithiobenzoate (CPDB), yielding polymers with controlled molecular weights and low polydispersity indices (PDI). cmu.edu The bulky nature of the 1-methylcyclopentyl group is expected to influence the polymerization kinetics, potentially leading to a lower propagation rate compared to smaller methacrylates like methyl methacrylate (MMA). However, the fundamental principles of RAFT, involving the reversible transfer of the RAFT agent between growing polymer chains, should still apply, allowing for the synthesis of well-defined poly(this compound).

A study on the RAFT-mediated polymerization of methyl methacrylate initiated by diradicals from Bergman cyclization using cyanoisopropyldithiobenzoate (CPDB) as the RAFT agent resulted in polymers with narrow polydispersities (1.1 ≤ PDI ≤ 1.5) and high molecular weights. cmu.edu Similar control over the polymerization of MCPMA can be anticipated with an appropriate choice of RAFT agent and reaction conditions.

Table 1: Exemplary Data on RAFT Polymerization of Methacrylates

| Monomer | RAFT Agent | Initiator | Solvent | PDI | Reference |

| Methyl Methacrylate | CPDB | BCDY | Bulk | 1.1 - 1.5 | cmu.edu |

| Various Methacrylates | Di(diphenylmethyl) trithiocarbonate | AIBN | Bulk | < 1.5 |

Note: This table presents data for related methacrylates to illustrate the expected outcomes for this compound.

Living Polymerization Approaches and Polymer Architecture Control

Living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer another powerful tool for controlling polymer architecture. ATRP has been successfully employed for the controlled polymerization of a variety of methacrylate monomers, enabling the synthesis of polymers with predetermined molecular weights and narrow polydispersity. cmu.educmu.edu

While specific ATRP studies on this compound are scarce, research on other bulky methacrylates provides valuable insights. For example, the ATRP of isobornyl acrylate (B77674) has been the subject of kinetic modeling studies, demonstrating that well-controlled polymerization can be achieved. nih.gov The control over the polymerization is attributed to the fast and reversible activation/deactivation equilibrium of the propagating radicals. cmu.edu For methyl methacrylate, ATRP has been shown to produce polymers with very low polydispersities under optimized conditions. cmu.edu

The bulky 1-methylcyclopentyl group in MCPMA would likely influence the kinetics of ATRP, similar to its effect in RAFT polymerization. The steric hindrance might affect the rate of propagation and the dynamics of the activation/deactivation steps. Nevertheless, by carefully selecting the initiator, catalyst system (e.g., copper halide/ligand), and reaction conditions, it is expected that the living polymerization of MCPMA can be achieved, allowing for the synthesis of complex polymer architectures such as block copolymers.

Table 2: Examples of Controlled/Living Polymerization of Methacrylates

| Monomer | Polymerization Method | Catalyst/Initiator System | Solvent | PDI | Reference |

| Methyl Methacrylate | ATRP | CuBr/dNbipy / p-TSCl | Diphenyl ether | ~1.1 | cmu.edu |

| Isobornyl Acrylate | ATRP | CuBr/PMDETA / MBP | Ethyl acetate | - | nih.gov |

Note: This table provides data on analogous systems to predict the behavior of this compound.

Copolymerization Behavior of this compound

The copolymerization of this compound with other monomers is a key strategy for tailoring the properties of the resulting polymers for specific applications, such as photoresists.

Binary and Ternary Copolymerization Systems (e.g., with Hydroxystyrene (B8347415), Other Methacrylates)

The incorporation of comonomers like hydroxystyrene is particularly relevant for photoresist applications, as the phenolic hydroxyl group provides aqueous base solubility, which is essential for the development process. In a ternary system, a third monomer could be introduced to further fine-tune properties such as etch resistance, adhesion, and glass transition temperature. The bulky and hydrophobic nature of the 1-methylcyclopentyl group would contribute to the polymer's thermal stability and etch resistance.

Determination of Monomer Reactivity Ratios (r₁, r₂) via the Mayo-Lewis Method

The Mayo-Lewis equation is a fundamental model in polymer chemistry used to describe the composition of a copolymer based on the feed composition of the two monomers and their respective reactivity ratios, r₁ and r₂. wikipedia.orgwolfram.comyoutube.com The reactivity ratio (e.g., r₁) is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (homopropagation) to the rate constant of it adding monomer 2 (crosspropagation). youtube.com

To determine the reactivity ratios for the copolymerization of this compound (M₁) with a comonomer like hydroxystyrene (M₂), a series of copolymerizations would be carried out with varying initial monomer feed ratios. The composition of the resulting copolymer at low conversion is then determined experimentally, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. By fitting this data to the Mayo-Lewis equation, the values of r₁ and r₂ can be estimated. researchgate.netsci-hub.seacs.org

Due to the lack of specific experimental data for this compound, we can refer to data for similar systems. For example, in the copolymerization of styrene (B11656) (a non-polar monomer like MCPMA in that regard) and methyl methacrylate, the reactivity ratios are often both less than one, indicating a tendency towards random copolymerization with an inclination for alternation. sci-hub.seacs.org Given the steric bulk of the 1-methylcyclopentyl group, it is plausible that its reactivity ratio (r₁) in copolymerization with less bulky monomers would be relatively low.

Table 3: Hypothetical Data for Mayo-Lewis Plot for MCPMA (M₁) and a Comonomer (M₂)

| Feed Mole Fraction of M₁ (f₁) | Copolymer Mole Fraction of M₁ (F₁) |

| 0.1 | Data would be obtained experimentally |

| 0.3 | Data would be obtained experimentally |

| 0.5 | Data would be obtained experimentally |

| 0.7 | Data would be obtained experimentally |

| 0.9 | Data would be obtained experimentally |

Note: This table illustrates the type of data required for the Mayo-Lewis method. Actual values for this compound are not available in the literature.

Influence of Comonomer Structure on Copolymer Composition and Polymerization Kinetics

The structure of the comonomer has a significant impact on both the composition of the resulting copolymer and the kinetics of the copolymerization process. Several factors come into play:

Electronic Effects: The electronic properties of the comonomer, such as the presence of electron-donating or electron-withdrawing groups, can alter the reactivity of the monomer's double bond and the stability of the resulting radical. For instance, the electron-rich phenyl group in hydroxystyrene would have a different electronic influence compared to the ester group of another methacrylate.

Polarity: The polarity of the comonomer can affect its solubility in the polymerization medium and its interaction with the growing polymer chain, which can influence the polymerization kinetics.

In the case of copolymerizing this compound with hydroxystyrene, the significant difference in the structure and polarity of the two monomers would likely lead to reactivity ratios that deviate from unity, resulting in a non-random copolymer. The bulky, non-polar nature of MCPMA and the polar, aromatic nature of hydroxystyrene would lead to a specific copolymer composition and microstructure that would, in turn, determine the final properties of the material. The kinetics would be a complex interplay of the individual monomer reactivities and the crosspropagation tendencies. jocpr.com

Advanced Characterization of Poly 1 Methylcyclopentyl Methacrylate and Its Copolymers

Molecular Architecture and Compositional Analysis

A detailed understanding of the molecular architecture, including molecular weight, its distribution, and the specific arrangement of atoms within the polymer chains, is fundamental to predicting the material's performance.

Molecular Weight and Distribution Determination (Gel Permeation Chromatography, Size Exclusion Chromatography)

Gel Permeation Chromatography (GPC), a type of Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight and molecular weight distribution (MWD) of polymers. researchgate.net The method separates polymer molecules based on their hydrodynamic volume in solution. polychemistry.com Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later. polychemistry.com

The analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain.

Z-average molecular weight (Mz): A higher-order average that is more sensitive to high molecular weight chains.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer, where all chains have the same length.

For PMCPMA and its copolymers, GPC analysis is typically conducted using organic solvents like tetrahydrofuran (B95107) (THF). polychemistry.com The system is calibrated with polymer standards of known molecular weight and narrow dispersity, such as polystyrene or poly(methyl methacrylate) (PMMA). The results are then used to construct a calibration curve of log molecular weight versus elution volume. It is important to note that when using standards of a different polymer, the reported molecular weights are relative and expressed as "equivalents" to the standard used. For absolute molecular weight determination, GPC systems can be equipped with detectors like light scattering and viscometers. kpi.ua

Table 1: Illustrative GPC Data for a Methacrylate-Based Polymer

| Parameter | Value |

| Mn ( g/mol ) | 50,000 |

| Mw ( g/mol ) | 75,000 |

| Mz ( g/mol ) | 100,000 |

| PDI (Mw/Mn) | 1.5 |

This table provides example data that could be obtained for a polymethacrylate (B1205211) sample, illustrating the typical parameters measured by GPC.

Molecular Weight Determination by Light Scattering Techniques (Dynamic Light Scattering, Static Light Scattering)

Light scattering techniques are powerful, absolute methods for determining the molecular weight of polymers without the need for column calibration with standards.

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. marquette.edu By extrapolating the data to zero angle and zero concentration using a Zimm plot, one can determine the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2). marquette.edu The second virial coefficient provides information about polymer-solvent interactions. For instance, a study on poly(acrylonitrile-co-methyl methacrylate) copolymers using SLS determined a Mw of 9.7 × 10^5 g/mol , an Rg of 345 nm, and an A2 of 5 × 10^−7 mol. cm3/g2. marquette.edu

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity over time. These fluctuations are caused by the Brownian motion of the polymer coils in solution. Analysis of these fluctuations yields the translational diffusion coefficient, which can be used to calculate the hydrodynamic radius (Rh) of the polymer coils via the Stokes-Einstein equation. DLS is particularly useful for determining the size of polymer particles in a solution. researchgate.net Research on methacrylate (B99206) copolymers has shown that DLS can reveal increases in particle size with changes in copolymer composition. researchgate.net

Spectroscopic Characterization of Polymer Structure (Nuclear Magnetic Resonance Spectroscopy, Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)

Spectroscopic techniques provide detailed information about the chemical structure and composition of the polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for determining the microstructure of polymers. For PMCPMA and its copolymers, ¹H NMR can be used to identify and quantify the different types of protons present, such as those in the methacrylate backbone, the methyl group, and the cyclopentyl ring. For copolymers, the relative integration of peaks corresponding to each monomer unit allows for the determination of the copolymer composition. polychemistry.com For example, in copolymers of methyl methacrylate (MMA) and 2-ethoxyethyl methacrylate (2-EOEMA), ¹H-NMR was used to confirm the incorporation of both monomers into the polymer chain. polychemistry.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. For PMCPMA, the FTIR spectrum would be expected to show characteristic absorption bands for the following groups:

A strong absorption peak around 1730 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ester group. researchgate.net

Peaks in the range of 2800-3000 cm⁻¹ due to C-H stretching vibrations of the alkyl groups (methyl and cyclopentyl).

An absorption band around 1150 cm⁻¹ for the C-O stretching of the ester group.

The disappearance of the C=C bond peak (around 1635-1640 cm⁻¹) from the monomer spectrum confirms that polymerization has occurred. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. For polymethacrylates, key Raman peaks can be used for structural confirmation and to monitor polymerization. nih.gov

The C=C stretching vibration of the methacrylate monomer, typically around 1640 cm⁻¹, is used to monitor the conversion during polymerization. nih.gov

The C=O stretching mode is also observable.

A peak around 812 cm⁻¹ associated with the ν(C–O–C) stretching mode has been identified as a key indicator for the glass transition in PMMA. kpi.ua

Table 2: Representative Spectroscopic Data for Polymethacrylates

| Technique | Wavenumber/Chemical Shift | Assignment |

| FTIR | ~1730 cm⁻¹ | C=O stretch (ester) |

| FTIR | ~1150 cm⁻¹ | C-O stretch (ester) |

| Raman | ~1640 cm⁻¹ | C=C stretch (in monomer) |

| ¹H NMR | Variable (e.g., ~0.8-2.0 ppm) | Aliphatic protons (backbone, side chains) |

| ¹³C NMR | Variable (e.g., ~177 ppm) | Carbonyl carbon (ester) |

This table summarizes typical peak locations for functional groups in polymethacrylates, which would be applicable to the analysis of PMCPMA.

Elemental and Surface Compositional Analysis (Elemental Analysis, Time-of-Flight Secondary Ion Mass Spectrometry)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive technique that provides detailed chemical information about the outermost 1-2 nm of a material. researchgate.net It involves bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions. These ions are then analyzed based on their mass-to-charge ratio. For PMCPMA, ToF-SIMS analysis would yield a mass spectrum with characteristic fragment ions. By analogy with other poly(alkyl methacrylates), one would expect to see fragments related to the polymer backbone, the ester group, and the 1-methylcyclopentyl side chain. kpi.uacapes.gov.br This technique is particularly powerful for analyzing the surface of copolymer films, identifying surface segregation of one of the components, and characterizing surface modifications. researchgate.net For instance, studies on plasma-polymerized methyl methacrylate have shown that ToF-SIMS can identify fragment ions that contain the complete monomer unit, indicating that extensive fragmentation did not occur during polymerization. kpi.ua

Thermal and Thermo-Mechanical Properties of Poly(1-Methylcyclopentyl Methacrylate)

The thermal properties of PMCPMA are critical for its processing and application, especially in fields like lithography where thermal stability is paramount.

Thermal Stability and Degradation Behavior (Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides crucial information about the thermal stability and decomposition profile of the polymer. For polymethacrylates, thermal degradation is a complex process that can occur in multiple steps. researchgate.net Studies on various poly(alkyl methacrylates) have shown that the primary degradation product is typically the corresponding monomer, formed via unzipping depolymerization. polychemistry.com

The TGA thermogram for PMCPMA would be expected to show:

An onset temperature of decomposition, which is a key indicator of its thermal stability.

One or more distinct weight loss steps. For PMMA, degradation often occurs in three stages: decomposition of unsaturated chain ends, scission of weak links, and finally, random scission of the polymer backbone. researchgate.net

The temperature at which 50% weight loss occurs (T₅₀), often used as a measure of thermal stability. marquette.edu

The amount of residual char at high temperatures.

The thermal stability of polymethacrylates is influenced by factors such as molecular weight, with higher molecular weight polymers generally exhibiting greater thermal resistance. polychemistry.com The incorporation of comonomers can also significantly alter the thermal degradation behavior. For example, adding clay nanocomposites to PMMA has been shown to increase the decomposition temperature. marquette.edu

Table 3: Representative TGA Data for Polymethacrylates Under Inert Atmosphere

| Polymer | Onset of Decomposition (°C) | Temperature of 50% Weight Loss (T₅₀) (°C) |

| Poly(methyl methacrylate) | ~250-300 | ~380 |

| Poly(butyl methacrylate) | ~240-290 | ~360 |

| Poly(2-ethylhexyl methacrylate) | ~230-280 | ~350 |

This table, based on data for other poly(alkyl methacrylates), illustrates how thermal stability can vary with the structure of the alkyl ester group. polychemistry.com One would expect PMCPMA to exhibit stability within a similar range, influenced by its bulky alicyclic side group.

Glass Transition Temperature (Tg) and Related Transitions (Differential Scanning Calorimetry, Dielectric Response Spectroscopy)

The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline polymers like poly(this compound), marking the transition from a rigid, glassy state to a more flexible, rubbery state. mit.edu This transition is not a first-order phase transition like melting but a second-order transition characterized by a change in the heat capacity of the material. mit.edunih.gov The Tg is influenced by molecular structure, molecular weight, and external factors such as the physical dimensions of the polymer sample. sigmaaldrich.com

Differential Scanning Calorimetry (DSC) is a primary technique for determining the Tg. mit.edu It operates by measuring the difference in heat flow required to increase the temperature of a polymer sample and a reference. mit.edu As the sample passes through its glass transition, it requires more heat flow to maintain the same rate of temperature increase, resulting in a step-like change in the DSC thermogram. mit.edunih.gov The Tg is typically determined from the midpoint of this inflection.

Dielectric Response Spectroscopy (DRS) , also known as Dielectric Spectroscopy, provides complementary information on the glass transition and other molecular relaxation processes. novocontrol.de This technique measures the response of a material to an applied oscillating electric field over a wide range of frequencies and temperatures. novocontrol.de For polymers with polar groups, such as polymethacrylates, DRS can detect the cooperative segmental motion associated with the glass transition (α-relaxation). researchgate.net At temperatures below the Tg, secondary relaxations (e.g., β- and γ-relaxations) can be observed, which correspond to more localized molecular motions, such as the rotation of the side chains. researchgate.netnih.gov In poly(methyl methacrylate) (PMMA), a close structural analog, the γ-relaxation is attributed to the hindered rotational motion of the side chain around the C-C bond linking it to the polymer backbone. nih.gov

Influence of Polymer Film Thickness on Glass Transition Temperature

The glass transition temperature of a polymer can be significantly altered when it is confined to a thin film, a phenomenon of great importance in microelectronics and nanotechnology. Research on analogous polymers like polystyrene (PS) and poly(methyl methacrylate) (PMMA) has consistently shown that the Tg can deviate from the bulk value as film thickness decreases, particularly below 100 nm. psu.edu

The following table illustrates the expected trend for the glass transition temperature of poly(this compound) as a function of film thickness, based on established findings for other polymers.

Table 1: Illustrative Relationship Between Film Thickness and Glass Transition Temperature (Tg) for P(MCPMA) Note: This data is illustrative and based on general trends observed for polymethacrylates, as specific experimental data for P(MCPMA) is not widely available.

| Film Thickness (nm) | Expected Tg (°C) | Comment |

|---|---|---|

| 200 (Bulk) | Tg, bulk | The glass transition temperature of the bulk material. |

| 100 | ~ Tg, bulk | Minimal to no deviation from the bulk Tg is expected. |

| 50 | < Tg, bulk | A noticeable decrease in Tg is anticipated due to confinement effects. |

| 20 | << Tg, bulk | A significant depression in Tg is expected as surface effects dominate. |

Interfacial Interactions Affecting Thermal Properties in Thin Films

The nature of the interface between a polymer film and its supporting substrate plays a crucial role in determining the film's thermal properties. psu.edu Interfacial interactions can either suppress or enhance polymer chain mobility near the substrate, leading to an increase or decrease in the glass transition temperature.

Studies on thin films of polystyrene have demonstrated that by chemically modifying the substrate to tune the interfacial energy, the Tg of a film with constant thickness can be varied significantly. ibm.com A local change in the polymer segment density at the substrate interface is thought to be the mechanism mediating these changes in Tg. ibm.com Dielectric relaxation measurements on stacked thin films of PMMA have also revealed a strong correlation between the evolution of the interfacial structure and the segmental dynamics during annealing above the glass transition temperature. nih.gov For P(MCPMA), the bulky, non-polar cyclopentyl group would likely lead to weak, van der Waals-type interactions with standard silicon oxide substrates, potentially resulting in a Tg depression in thin films, similar to polystyrene. psu.eduibm.com

Viscoelastic Behavior and Mechanical Performance (Dynamic Mechanical Analysis)

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, which exhibit both elastic (solid-like) and viscous (liquid-like) behavior. pbipolymer.com DMA applies an oscillatory stress to a sample and measures the resultant strain, allowing for the determination of the storage modulus (E'), the loss modulus (E''), and the damping factor (tan δ).

Storage Modulus (E') : Represents the elastic component and is a measure of the energy stored per cycle of deformation. It is related to the stiffness of the material.

Loss Modulus (E'') : Represents the viscous component and is a measure of the energy dissipated as heat per cycle. It is associated with chain motions and relaxations.

Tan Delta (tan δ) : The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often used as an indicator of the glass transition temperature (Tg), as it signifies the point of maximum energy dissipation.

For poly(this compound), the large, rigid alicyclic side group is expected to significantly hinder the rotational motion of the polymer backbone. This would result in a higher storage modulus in the glassy state and a higher glass transition temperature compared to polymethacrylates with linear alkyl side chains, such as poly(methyl methacrylate) (PMMA). The onset of the steep drop in the storage modulus and the peak in the tan δ curve would occur at a higher temperature, indicating enhanced thermal stability of its mechanical properties. Copolymers incorporating tricycloalkyl-containing methacrylates have demonstrated increased mechanical strength compared to PMMA, a trend that would be expected for P(MCPMA) as well. researchgate.net

Table 2: Expected Viscoelastic Properties of P(MCPMA) in Comparison to PMMA Note: The values for P(MCPMA) are predictive and based on structure-property relationships in polymethacrylates.

| Property | Poly(methyl methacrylate) (PMMA) | Poly(this compound) (P(MCPMA)) | Rationale for P(MCPMA) |

|---|---|---|---|

| Glassy Storage Modulus (E') | High | Higher | The bulky cyclopentyl group increases stiffness and restricts chain mobility. |

| Glass Transition Temp. (Tg) from tan δ peak | ~105 °C | Significantly > 105 °C | Increased steric hindrance from the alicyclic side group raises the energy barrier for segmental motion. |

| Rubbery Storage Modulus (E') | Low | Low | Above Tg, both polymers exhibit rubbery behavior, though P(MCPMA) may retain slightly higher modulus. |

Morphological and Surface Characteristics of Poly(this compound) Materials

The morphology and surface properties of P(MCPMA) materials, whether as a homopolymer, a component in a blend, or a copolymer, are essential for determining their performance in applications. These characteristics are typically investigated using high-resolution microscopy and rheological techniques.

Microstructure and Homogeneity Analysis (Atomic Force Microscopy, Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable tools for visualizing the surface topography and internal microstructure of polymer materials at the micro- and nanoscale.

SEM provides images of a surface by scanning it with a focused beam of electrons. It is highly effective for examining the morphology of polymer foams, blends, and composites. For instance, in a blend containing P(MCPMA), SEM could be used to analyze the size, shape, and distribution of the different polymer phases, revealing information about their miscibility and the effectiveness of any compatibilizers. researchgate.net It is also used to study the pore morphology in microcellular polymer beads. researchgate.net

Rheological Properties of Polymer Solutions and Melts

The study of the flow behavior, or rheology, of polymer solutions and melts is critical for optimizing processing conditions such as extrusion and injection molding. tainstruments.com Polymer melts are typically non-Newtonian, viscoelastic fluids, meaning their viscosity is dependent on the applied shear rate. tainstruments.com

The rheological properties of poly(this compound) melts are expected to be strongly influenced by temperature, molecular weight, and molecular weight distribution.

Shear Thinning : Like other polymer melts, P(MCPMA) is expected to exhibit shear thinning, where the viscosity decreases as the shear rate increases. tainstruments.com This behavior is crucial for processing, as it reduces the energy required to make the material flow through dies and molds. tainstruments.com

Temperature Dependence : Melt viscosity is highly sensitive to temperature. An increase in temperature enhances chain mobility and reduces entanglements, leading to a significant decrease in viscosity. The time-temperature superposition principle is often used to create master curves that predict rheological behavior over a wide range of conditions. researchgate.net

Molecular Weight : The zero-shear viscosity (viscosity at very low shear rates) of a polymer melt is strongly dependent on its molecular weight (MW). Below a critical entanglement molecular weight, viscosity scales with MW, while above it, viscosity scales with MW to the power of approximately 3.4. The bulky side group of P(MCPMA) may influence the entanglement density and thus the specific relationship.

Elastic Effects : The elasticity of the melt, which can be quantified by the storage modulus (G') in oscillatory measurements, can lead to phenomena such as die swell upon exiting an extruder. tainstruments.com The crossover point where the storage modulus (G') equals the loss modulus (G'') provides an estimate of the longest relaxation time of the polymer chains. tainstruments.com

Table 3: Expected Influence of Key Parameters on the Melt Rheology of P(MCPMA)

| Parameter | Effect on Melt Viscosity | Effect on Melt Elasticity (G') |

|---|---|---|

| Increase in Temperature | Decreases | Decreases |

| Increase in Shear Rate | Decreases (Shear Thinning) | Complex; often decreases at low frequencies but can increase relative to G'' at high frequencies. |

| Increase in Molecular Weight | Increases | Increases |

| Broader Molecular Weight Distribution | Increases shear thinning behavior | Enhances elasticity at low frequencies |

Compound Reference Table

Advanced Applications of Poly 1 Methylcyclopentyl Methacrylate in High Technology Materials

Photoresist Formulations for Advanced Lithography

Poly(1-methylcyclopentyl methacrylate) is a key monomer used in the formulation of photoresists, which are light-sensitive materials essential for patterning surfaces in processes like photolithography. chemicalbook.com Photoresists containing this polymer are crucial for various advanced lithographic techniques, including deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography, enabling the creation of increasingly small and complex features on semiconductor wafers. chemicalbook.com The incorporation of the 1-methylcyclopentyl group into the polymer backbone provides a mechanism for changing the polymer's solubility upon exposure to light, which is the fundamental principle of many photoresist systems.

In modern microlithography, poly(this compound) plays a pivotal role within chemically amplified resist (CAR) systems. google.com The core concept of chemical amplification is to use a single photogenerated acid molecule to trigger a cascade of chemical reactions, thereby dramatically increasing the photosensitivity of the resist material. google.comappdomain.cloud

In a typical CAR formulation, the resist film contains the polymer and a photoacid generator (PAG). google.com The 1-methylcyclopentyl group on the methacrylate (B99206) polymer acts as an acid-labile protecting group. google.com In its initial, unexposed state, this bulky group makes the polymer insoluble in the aqueous base developer. google.com Upon exposure to radiation (e.g., DUV or EUV light), the PAG decomposes and releases a small amount of strong acid. google.com During a subsequent post-exposure bake (PEB) step, the generated acid catalyzes the cleavage of the 1-methylcyclopentyl ester group from the polymer backbone. This deprotection reaction converts the insoluble polymer into a base-soluble one by revealing a hydrophilic carboxylic acid group. This change in polarity and solubility allows for the selective removal of the exposed regions of the resist, creating the desired pattern. One photogenerated acid catalyst can deprotect numerous sites on the polymer chains, providing the "amplification" that enhances sensitivity. appdomain.cloud

Extreme Ultraviolet (EUV) lithography, which utilizes very short wavelength light (13.5 nm), is a leading technology for manufacturing the most advanced semiconductor nodes. mdpi.com The materials used in EUV resists must exhibit high sensitivity to EUV photons and contribute to the formation of high-resolution, low-defect patterns. Poly(this compound) is utilized in polymers for EUV resist formulations due to its favorable chemical properties under EUV exposure. researchgate.net The high energy of EUV photons effectively generates the acid catalysts needed for the deprotection chemistry in CAR systems based on this polymer. berkeley.edu The molecular design of the resist, including the choice of protecting groups like 1-methylcyclopentyl, is critical for optimizing performance metrics such as sensitivity and resolution in the demanding EUV environment. arcnl.nl

Line edge roughness (LER) is a critical issue in advanced lithography, referring to the deviation of a patterned feature edge from a smooth, ideal line. researchgate.net As feature sizes shrink to the nanometer scale, high LER can adversely affect device performance and manufacturing yield. researchgate.netibm.com The molecular structure of the resist polymer is a primary factor influencing LER.

The incorporation of bulky, alicyclic groups like this compound into the polymer structure is a known strategy to improve resist properties, including etch resistance and the glass transition temperature (Tg). mdpi.com However, the process of deprotection and the subsequent change in polymer conformation can also contribute to LER. mdpi.com The distribution of the photogenerated acid, the diffusion of the acid during the PEB step, and the discrete nature of the polymer chains themselves are all sources of stochastic variations that manifest as roughness at the pattern edge. mdpi.comberkeley.edu Research using molecular modeling has shown that factors like polymer molecular weight and the thermodynamic interactions between protected and deprotected units during the baking process significantly impact the final LER. mdpi.com

To meet the stringent demands of next-generation lithography, resist formulations are continuously optimized. Enhancing photosensitivity (requiring less light to be patterned) and resolution (the smallest feature that can be reliably printed) is paramount. lbl.gov For resists based on poly(this compound), several strategies are employed:

Photoacid Generator (PAG) Selection: The choice of PAG is crucial. Different PAGs have varying efficiencies in acid generation upon exposure to different wavelengths of light. Optimizing the PAG and its concentration within the resist formulation is key to balancing sensitivity with acid diffusion, which affects both resolution and LER. researchgate.net

Formulation Additives: The addition of base quenchers (to control acid diffusion) or other additives can further refine the lithographic performance. These components help to sharpen the image contrast between exposed and unexposed regions, leading to better resolution and smoother lines. berkeley.edu

Functional Polymers for Electronic and Optoelectronic Devices

Beyond its primary role in lithography, polymers derived from this compound are also applied as functional materials in the fabrication of electronic and optoelectronic devices. chemicalbook.com The polymer's properties, such as its processability and dielectric characteristics, make it suitable for various roles in device architectures.

Poly(this compound) finds application in the field of analog semiconductors and light-emitting diodes (LEDs). chemicalbook.com In these contexts, the polymer may be used as a host matrix, a dielectric layer, or an encapsulant. Its function is often tied to its ability to be patterned via lithographic means, allowing for the precise definition of device structures. chemicalbook.com For example, it could serve as a high-quality insulating layer in a transistor or as a component in the packaging of an LED to protect the sensitive light-emitting materials while providing desired optical properties.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (1-methylcyclopentyl) 2-methylprop-2-enoate | nih.gov |

| Synonyms | MCPMA, Methacrylic Acid 1-Methylcyclopentyl Ester | nih.govtcichemicals.com |

| CAS Number | 178889-45-7 | chemicalbook.comnih.govlumtec.com.tw |

| Molecular Formula | C₁₀H₁₆O₂ | nih.govlumtec.com.twalfa-chemistry.com |

| Molecular Weight | 168.23 - 168.24 g/mol | nih.govlumtec.com.twalfa-chemistry.com |

| Appearance | Colorless to Light Yellow Clear Liquid | tcichemicals.comalfa-chemistry.com |

| Purity | >98.0% (GC) | tcichemicals.com |

| Specific Gravity | 0.95 | alfa-chemistry.com |

| Boiling Point | 74 °C | alfa-chemistry.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Methacrylic Acid |

| Triethylamine |

| 4-dimethylaminopyridine (B28879) |

| Phenothiazine |

| Methacryloyl chloride |

| Triphenylsulfonium |

Solar Photovoltaic Applications

The quest for durable and efficient solar energy conversion has led to extensive research into advanced polymeric materials for photovoltaic (PV) devices. Poly(this compound) is identified as a material with applications in the solar photovoltaic field. nih.govmdpi.comchemicalbook.com While specific performance data for poly(MCPMA) in solar cells is not extensively detailed in publicly available literature, its structural similarity to poly(methyl methacrylate) (PMMA) allows for an understanding of its potential roles. PMMA is widely studied and used as an encapsulant for solar cells, particularly for emerging technologies like perovskite solar cells (PSCs). aps.orgresearchgate.net

Encapsulation is a critical step in the fabrication of stable and long-lasting solar modules. nih.gov The encapsulant serves to protect the sensitive photovoltaic materials from environmental stressors such as moisture, oxygen, and UV radiation, which can degrade performance over time. nih.gov Polymers used for this purpose must exhibit high optical transparency, excellent environmental stability, and good adhesion to the other layers of the solar cell.

In perovskite solar cells, for instance, PMMA has been shown to improve device stability and performance. researchgate.net It can be applied as a coating to passivate defects on the surface of the perovskite layer, reducing non-radiative recombination and improving charge transfer. researchgate.net Furthermore, as an encapsulant, it acts as a barrier to moisture and oxygen, two of the primary culprits in the degradation of perovskite materials. aps.org The bulky and hydrophobic nature of the 1-methylcyclopentyl group in poly(MCPMA) would be expected to enhance the moisture-repelling properties of the polymer, potentially offering superior protection compared to linear-chain methacrylates.

The general properties required for a solar cell encapsulant are summarized in the table below.

| Property | Requirement for Solar Cell Encapsulants | Potential Advantage of Poly(MCPMA) |

| Optical Transmittance | High transparency in the visible and near-infrared spectrum to allow maximum light to reach the active layer. | Methacrylate polymers are known for their high clarity. |

| UV Resistance | Stability against degradation from long-term exposure to ultraviolet radiation. | The methacrylate backbone offers good UV stability. |

| Moisture Barrier | Low water vapor transmission rate (WVTR) to protect the sensitive layers from humidity. | The cyclic alkyl group is hydrophobic, likely leading to low moisture uptake. |

| Thermal Stability | Ability to withstand the temperature fluctuations experienced during outdoor operation. | The cyclic structure can increase the glass transition temperature, enhancing thermal stability. |

| Adhesion | Good adhesion to various substrates like glass, metals, and the solar cell layers. | Methacrylate polymers can be formulated to exhibit good adhesion. |

While detailed studies quantifying the power conversion efficiency (PCE) enhancement or longevity improvements specifically due to poly(MCPMA) are not widely published, its application in this sector points to its potential to contribute to the development of more robust and long-lasting solar energy technologies. nih.govmdpi.comchemicalbook.com

High-Performance Coatings, Inks, and Adhesives

The versatility of methacrylate chemistry makes it a cornerstone of the coatings, inks, and adhesives industry. This compound is utilized as a monomer in the formulation of these high-performance materials. nih.gov The incorporation of the 1-methylcyclopentyl group into the polymer backbone can significantly influence the final properties of the cured product.

In high-performance coatings , the bulky, cyclic structure of the 1-methylcyclopentyl group can enhance properties such as hardness, scratch resistance, and gloss. These characteristics are highly desirable in applications such as automotive clear coats, industrial protective coatings, and durable finishes for electronic devices. The hydrophobicity of the cycloaliphatic ring also contributes to improved water and chemical resistance.

For UV-curable inks , the methacrylate functionality of MCPMA allows it to be readily incorporated into formulations that cure rapidly upon exposure to ultraviolet light. radtech.org This rapid curing is essential for high-speed printing processes. The properties of the cured ink, such as adhesion to various substrates, flexibility, and durability, can be tailored by the inclusion of monomers like MCPMA. The principles for selecting monomers for UV-curable inks are outlined in the table below.

| Principle for Monomer Selection | Relevance of this compound |

| Low Viscosity & Good Dilution | As a monomer, it helps to reduce the viscosity of the formulation for better processing. radtech.org |

| Fast Curing Speed | The methacrylate group ensures rapid polymerization under UV exposure. radtech.org |

| Good Adhesion | The polymer structure can be designed to promote adhesion to a variety of materials. radtech.org |

| Low Skin Irritation & Toxicity | While all methacrylates require careful handling, modifications to the monomer structure can influence these properties. |

| Low Odor | The volatility and chemical structure of the monomer affect the final odor of the cured product. |

In the realm of adhesives , methacrylate-based structural adhesives are known for their high strength and fast curing times. vitrochem.com Formulations often consist of a two-part system where the monomer, in this case potentially including MCPMA, is polymerized in-situ. hbfuller.com The inclusion of cyclic monomers can improve the thermal stability and mechanical strength of the resulting adhesive. The properties of methacrylate adhesives are often tailored to specific applications, with a focus on bonding a wide range of substrates, including metals and plastics. googleapis.comresearchgate.net

Cross-linked Rubbers and Resins

Cross-linking is a fundamental process in polymer chemistry that transforms thermoplastic materials into thermosets, leading to enhanced mechanical strength, thermal stability, and chemical resistance. This compound is a monomer that finds application in the production of cross-linked rubbers and resins. The ability of the methacrylate group to participate in polymerization reactions makes it a versatile building block for creating three-dimensional polymer networks.

In cross-linked resins , particularly those used in demanding applications such as dental composites, the structure of the monomer plays a crucial role in the final properties of the material. nih.govresearchgate.netencyclopedia.pub While many dental resins are based on monomers like bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA), the principles of their cross-linking and the impact of monomer structure are broadly applicable. mdpi.comnih.gov The incorporation of a bulky, cyclic monomer like this compound into a resin formulation would be expected to increase the glass transition temperature (Tg) and the hardness of the final cross-linked product due to the restricted chain mobility imposed by the ring structure. The primary goal of adding a cross-linking agent is to improve the material's resistance to cracking and dissolution in organic solvents. mdpi.comnih.gov

The table below outlines the effects of cross-linking agents on the properties of poly(methyl methacrylate) resin, which can be extrapolated to understand the potential impact of incorporating a cross-linking monomer like this compound.

| Property | Effect of Cross-linking |

| Flexural Strength | Can be improved up to a certain concentration of the cross-linking agent. nih.gov |

| Elastic Modulus | Can be improved up to a certain concentration of the cross-linking agent. nih.gov |

| Impact Strength | Can be improved up to a certain concentration of the cross-linking agent. nih.gov |

| Surface Hardness | Can be significantly affected by the type and concentration of the cross-linking agent. mdpi.comnih.gov |

| Solvent Resistance | Generally increased due to the formation of a three-dimensional network. mdpi.comnih.gov |

In the context of cross-linked rubbers , polyfunctional monomers are often used as co-agents in the radiation or chemical cross-linking of various rubber types to enhance their properties. nih.gov While specific data on the use of poly(MCPMA) in rubber is limited, the monomer could potentially be grafted onto rubber backbones or used as a reactive plasticizer that becomes part of the cross-linked network. The introduction of the rigid cyclopentyl group could modify the dynamic mechanical properties of the rubber, potentially increasing its stiffness and thermal stability.

Specialized Material Development (e.g., for Dioxetane Production)

A particularly advanced and specialized application of this compound lies in the synthesis of complex organic molecules, specifically as a precursor for adamantyl-substituted 1,2-dioxetanes. nih.gov These dioxetane molecules are of significant interest due to their ability to produce light through a chemical reaction, a phenomenon known as chemiluminescence. rsc.orgnih.govnih.gov

1,2-dioxetanes are four-membered ring structures containing a peroxide bond (O-O). nih.gov Certain derivatives, particularly those stabilized with bulky groups like adamantyl or related structures that can be derived from this compound, are thermally stable at room temperature but can be triggered to decompose and emit light. bgsu.educapes.gov.br This decomposition process involves the cleavage of the O-O bond and the C-C bond of the ring, which generates two carbonyl-containing fragments, one of which is in an electronically excited state. nih.gov The return of this excited state to the ground state results in the emission of a photon of light.

The synthesis of these chemiluminescent molecules is a multi-step process. While the direct synthesis from this compound is not explicitly detailed, the construction of the adamantane-like framework, which is key to the stability and chemiluminescent properties of the final dioxetane, can involve precursors with similar structural motifs. nih.gov The general principle involves the formation of a sterically hindered enol ether or related alkene, which is then reacted with singlet oxygen to form the 1,2-dioxetane (B1211799) ring.

The chemiluminescence from these adamantyl-substituted dioxetanes has found applications in:

Bioimaging: As probes for detecting specific biological molecules. nih.gov

Mechanochemistry: Where the mechanical force applied to a polymer chain containing a dioxetane unit can trigger light emission, allowing for the visualization of stress and failure in materials at the molecular level. rsc.orgnih.gov

The development of new dioxetane structures, for which this compound could serve as a valuable building block, is an active area of research aimed at tuning the color and intensity of the emitted light for various advanced applications. rsc.org

Computational Chemistry and Molecular Modeling of 1 Methylcyclopentyl Methacrylate Polymerization and Polymer Behavior

Quantum Chemical Calculations for Monomer Reactivity and Polymerization Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of monomer molecules and the elementary steps of polymerization. researchgate.netmdpi.com These calculations provide a foundational understanding of chemical reactivity by modeling the electronic structure and energy of molecules and transition states. researchgate.net For 1-Methylcyclopentyl methacrylate (B99206), this approach can elucidate its tendency to polymerize and copolymerize, which is fundamental to its role in photoresist formulations. rsc.org